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Compound of Interest

Compound Name: 3-Bromo-2-fluoro-5-methylpyridine

Cat. No.: B098770

Introduction

This technical guide offers a comprehensive overview of the predicted Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for 3-Bromo-2-fluoro-5-
methylpyridine. Given the limited availability of public experimental spectra for this specific
compound, this document presents predicted spectroscopic data derived from established
principles of NMR spectroscopy and mass spectrometry. The information is intended to serve
as a valuable resource for researchers, scientists, and professionals in drug development for
the identification and characterization of this molecule. Detailed, generalized experimental

protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, and mass spectrometry data
for 3-Bromo-2-fluoro-5-methylpyridine. These predictions are based on the analysis of its
chemical structure and the known effects of bromo, fluoro, and methyl substituents on a

pyridine ring.

Predicted *H NMR Data

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

~7.95 d ~15 1H H-6

~7.45 d ~5.0 1H H-4

~2.30 S - 3H -CHs

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is expected due to a
small four-bond coupling to the fluorine at C-2 (*JHF). The doublet for H-4 is due to a three-
bond coupling to the fluorine at C-2 (3JHF).

Predicted *C NMR Data

Table 2: Predicted *3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~ 158 (d, J = 240 Hz) C-2

~ 148 (d, J = 5 Hz) C-6

~ 140 (d, J = 15 Hz) C-4

~132(d, J =3 Hz) C-5

~ 118 (d, J = 30 Hz) C-3

~17 -CHs

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, C-5, and C-6 are
expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F
coupling constants.

Predicted Mass Spectrometry Data

Under electron ionization (El), 3-Bromo-2-fluoro-5-methylpyridine is expected to produce a
distinct fragmentation pattern. The presence of a bromine atom will result in a characteristic
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M+2 peak with nearly equal intensity to the molecular ion peak, owing to the natural isotopic
abundance of 7°Br and 81Br.

Table 3: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z (Nominal Mass) Relative Intensity (%) Assignment

191 ~98 [M+2]* (containing 8!Br)
189 100 [M]* (containing 7°Br)
110 Moderate [M - Br]*

95 Moderate [M - Br - CHs]*

81 Low [CaH2F]*

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Instrumentation: A 500 MHz NMR spectrometer.
Procedure:

e Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-fluoro-5-
methylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCls).

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.

o Place the NMR tube in the spectrometer's probe.
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o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
o Acquire the H NMR spectrum using a standard pulse sequence.

o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.

» Data Processing:

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Calibrate the chemical shifts using the residual solvent peak (CDCls: 6 7.26 ppm for *H
and 0 77.16 ppm for 13C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:

e Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

« lonization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions to generate a mass spectrum.

o Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic
fragment ions.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the analysis and interpretation of the
spectroscopic data for 3-Bromo-2-fluoro-5-methylpyridine.
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Caption: Workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway for 3-Bromo-2-fluoro-5-
methylpyridine under electron ionization.
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Caption: Predicted MS fragmentation pathway.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-fluoro-5-
methylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098770#3-bromo-2-fluoro-5-methylpyridine-nmr-and-

mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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